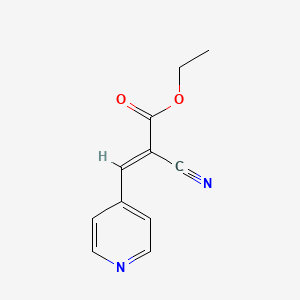

Ethyl 2-cyano-3-(4-pyridinyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

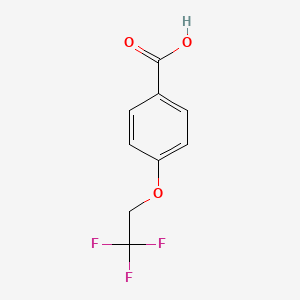

Ethyl 2-cyano-3-(4-pyridinyl)acrylate is a compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group and a pyridinyl group attached to an acrylate structure. It is a versatile molecule that can participate in a range of chemical reactions, making it a valuable entity in synthetic chemistry.

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-(4-pyridinyl)acrylate derivatives has been explored through different methods. For instance, a mixture of E and Z isomers of a similar compound, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, was synthesized and characterized, indicating the possibility of synthesizing related compounds with different substituents on the pyridinyl ring . Another study described the polymerization of ethyl cyanoacrylates initiated by pyridine, which could be a potential route for the synthesis of polymeric materials containing the ethyl 2-cyano-3-(4-pyridinyl)acrylate structure .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a similar compound, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, was determined by single crystal X-ray diffraction, revealing a three-dimensional supramolecular network . Density functional theory (DFT) calculations have been used to study the molecular geometry and vibrational spectra of ethyl 2-cyano-3-N,N-dimethyl amino acrylate, suggesting the existence of two structural isomers .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(4-pyridinyl)acrylate and its derivatives are reactive molecules that can undergo various chemical transformations. For instance, the compound has been used as a starting material for the synthesis of novel compounds by reacting with amines . The reactivity of the cyanoacrylate group allows for the formation of heterocyclic compounds, as indicated by the strong electrophilic nature of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-(4-pyridinyl)acrylate derivatives have been extensively studied. The solvent-induced effects on the non-linear optical properties of a related compound were observed, with an increase in the value of the first hyperpolarizability as solvent polarity increases . The thermal behavior of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate was analyzed using thermal gravimetric and differential thermal analysis, providing insights into the stability of the compound .

Scientific Research Applications

Synthesis and Application in Dye and Pigment Industry

- Synthesis of Pyridone Derivatives : Ethyl 2-cyano-3-(4-pyridinyl)acrylate is used in synthesizing pyridone derivatives, which are significant in dye and pigment applications. The cyclization of this compound with aryl methyl ketones leads to the formation of pyridone derivatives, exhibiting fluorescence and color properties (Chen & Wang, 1995).

Development of Heterocyclic Compounds

- Facilitating One-Pot Syntheses : This compound is integral in one-pot syntheses, leading to the formation of various polyfunctional and fused pyridines. It undergoes conjugate and direct additions, forming a variety of heterocyclic compounds, crucial in medicinal chemistry (Latif, Rady, & Döupp, 2003).

Fluorescence and Structural Analysis

- Fluorescence Behavior Studies : Ethyl 2-cyano-3-(4-pyridinyl)acrylate is used in studying fluorescence behaviors in organic compounds. Derivatives prepared from this compound exhibit distinct fluorescence properties, useful in spectroscopic analysis (Chen & Wang, 1995).

Microwave-Assisted Synthesis

- Microwave Synthesis Approach : It is used in microwave-assisted synthesis methods. The compound aids in the efficient creation of pyridones under both solvent and solvent-free conditions, offering a faster and more environmentally friendly synthesis method (Marinković et al., 2014).

Applications in Kinase Inhibitors

- Intermediate for Kinase Inhibitors : Derivatives of Ethyl 2-cyano-3-(4-pyridinyl)acrylate serve as intermediates in synthesizing aurora 2 kinase inhibitors, highlighting its significance in the development of therapeutic agents (Xu et al., 2015).

Non-Linear Optical Studies

- Non-Linear Optical Response Analysis : This compound is studied for its potential in non-linear optical (NLO) applications. Its derivatives exhibit significant first hyperpolarizability, indicating its suitability in NLO materials (Rawat & Singh, 2015).

Structural and Supramolecular Analysis

- Crystal Structure Analysis : Ethyl 2-cyano-3-(4-pyridinyl)acrylate is essential in structural analysis studies. Its derivatives' crystal structures are analyzed using X-ray diffraction, elucidating supramolecular networks governed by hydrogen bonds and π-π stacking interactions (Matos et al., 2016).

Novel Compound Synthesis

- Formation of Biheterocyclic Molecules : The compound is utilized in the synthesis of biheterocyclic molecules, an area of interest for medicinal chemists due to their potential pharmacological properties (Singh, Kumar, & Kumar, 2011).

Safety and Hazards

properties

IUPAC Name |

ethyl (E)-2-cyano-3-pyridin-4-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQQEHSYHZOLQ-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=NC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=NC=C1)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-(4-pyridinyl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)

![{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1275366.png)

![5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275369.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1275370.png)

![1-{2-[(Benzoyloxy)imino]cyclohexyl}-2,4-dinitrobenzene](/img/structure/B1275375.png)